Home > Products > Screening Compounds P74687 > 4-Quinazolinamine, 8-methoxy-
4-Quinazolinamine, 8-methoxy- - 857202-89-2

4-Quinazolinamine, 8-methoxy-

Catalog Number: EVT-1748428
CAS Number: 857202-89-2
Molecular Formula: C9H9N3O
Molecular Weight: 175.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of 4-quinazolinamine, 8-methoxy- can be achieved through several methods, often involving the reaction of anthranilic acid derivatives with aldehydes or ketones. One common approach involves the use of iodine as a catalyst in a one-pot reaction that includes anthranilamide and substituted aldehydes in an ethanol solvent under reflux conditions. This method has been shown to yield high purity products with good yields .

Technical Details

  • Reagents: Anthranilamide, aldehydes (e.g., para-methyl or para-ethyl aldehydes), iodine.
  • Conditions: Reflux in ethanol for several hours.
  • Yield: Typically ranges from 80% to 98%, depending on the specific aldehyde used and reaction conditions .
Molecular Structure Analysis

The molecular structure of 4-quinazolinamine, 8-methoxy- can be described using its chemical formula C10H10N2OC_{10}H_{10}N_2O. The compound features a quinazoline core with a methoxy group (-OCH₃) attached at the 8-position.

Structural Data

  • Molecular Weight: Approximately 178.20 g/mol.
  • Chemical Structure: The structure can be represented as follows:
Structure C9H6N2+OCH3\text{Structure }\quad \text{C}_9\text{H}_6\text{N}_2+\text{OCH}_3

This structural arrangement contributes to the compound's reactivity and interaction with biological systems.

Chemical Reactions Analysis

4-Quinazolinamine, 8-methoxy- participates in various chemical reactions typical for quinazoline derivatives. These include:

  1. Nucleophilic Substitution Reactions: The nitrogen atoms in the quinazoline ring can act as nucleophiles, allowing for substitutions that introduce various functional groups.
  2. Oxidative Reactions: Quinazolinamines can undergo oxidation under certain conditions, which may modify their biological activity.
  3. Condensation Reactions: The presence of amino groups allows for condensation with carbonyl compounds to form more complex structures.

Technical Details

The reactions often require specific conditions such as temperature control and the presence of catalysts like iodine or metal salts to enhance yield and selectivity .

Mechanism of Action

The mechanism of action for compounds like 4-quinazolinamine, 8-methoxy- typically involves interaction with specific biological targets such as enzymes or receptors. For instance:

  1. Inhibition of Enzymatic Activity: Quinazolinamines have been shown to inhibit certain enzymes involved in cancer cell proliferation.
  2. Binding Affinity: The methoxy group enhances lipophilicity and may improve binding affinity to target proteins.

Data

Studies indicate that derivatives exhibit significant inhibitory effects on breast cancer resistance protein (BCRP) and P-glycoprotein (P-gp), suggesting potential applications in overcoming drug resistance in cancer therapy .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but less soluble in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with electrophiles due to the presence of nitrogen atoms in the ring structure.

Relevant analyses such as nuclear magnetic resonance (NMR) spectroscopy confirm the identity and purity of synthesized compounds .

Applications

4-Quinazolinamine, 8-methoxy- has several scientific uses:

  1. Anticancer Research: Its ability to inhibit specific proteins involved in drug resistance makes it a candidate for further development as an anticancer agent.
  2. Antimicrobial Activity: Research indicates potential antimicrobial properties against various pathogens, making it useful in developing new antibiotics .
  3. Pharmaceutical Development: Its structural characteristics allow for modifications that can lead to new derivatives with enhanced biological activities.
Introduction to 8-Methoxy-4-Quinazolinamine in Contemporary Medicinal Chemistry

Historical Context and Emergence in Drug Discovery

The 8-methoxy-4-quinazolinamine scaffold emerged from systematic optimization of the quinazolinone pharmacophore, first identified in natural alkaloids like those from Dichroa febrifuga (Chinese herb) with antimalarial properties [1] [10]. Early synthetic work dates to 1869 when Griess prepared the first quinazoline derivative (2-cyano-3,4-dihydro-4-oxoquinazoline), but significant medicinal exploration began in the 1950s following structural characterization of bioactive quinazolinones [4] [10]. The specific introduction of a methoxy group at the C8 position and an amine at C4 was strategically pursued to enhance target binding affinity and modulate pharmacokinetic properties. This modification addressed limitations of early quinazoline drugs (e.g., gefitinib) by improving interactions with ATP-binding sites in kinase domains and ABC transporters [3] [6]. By 2020, derivatives of this scaffold entered preclinical studies as dual-targeting agents, particularly for multidrug-resistant cancers, reflecting its evolution from a structural curiosity to a privileged scaffold in oncology drug discovery [2] [8].

Structural Classification Within the Quinazoline Pharmacophore Landscape

8-Methoxy-4-quinazolinamine belongs to the 4(3H)-quinazolinone subclass, characterized by a keto group at position 4 and a fused bicyclic system with nitrogen atoms at positions 1 and 3 [1] [4]. Its core structure differentiates it from other quinazoline classes:

  • 2(1H)-Quinazolinones: Keto group at C2, less common in drug design.
  • 2,4(1H,3H)-Quinazolinediones: Two keto groups, seen in raltitrexed (antifolate agent) [4] [7].

Table 1: Structural Features Influencing 8-Methoxy-4-Quinazolinamine Bioactivity

PositionFunctional GroupElectronic ContributionRole in Target Binding
C4Amine (-NH₂)Strong H-bond donorAnchors to kinase hinge regions (e.g., EGFR)
C8Methoxy (-OCH₃)Electron-donating mesomeric effectEnhances π-stacking with hydrophobic pockets
N3UnsubstitutedBasic center (pKa ~5.2)Facilitates cellular uptake via protonation
C2Variable substituentModulates steric bulkTailored for specific targets (e.g., BCRP inhibition) [3] [7]

The 8-methoxy group’s electron-donating properties increase electron density in the quinazoline ring, enhancing interactions with aromatic residues in target proteins (e.g., Phe-152 in BRD4) [2]. The C4 amine serves as a critical hydrogen-bonding partner, analogous to the 4-anilino group in EGFR inhibitors like erlotinib but with improved metabolic stability [6] [8].

Role in Addressing Multidrug Resistance (MDR) in Oncology

8-Methoxy-4-quinazolinamine derivatives overcome MDR primarily by dual inhibition of ATP-binding cassette (ABC) transporters—notably Breast Cancer Resistance Protein (BCRP/ABCG2) and P-glycoprotein (P-gp/ABCB1). These efflux pumps expel chemotherapeutics (e.g., mitoxantrone, doxorubicin) from cancer cells, rendering treatments ineffective [3] [10]. Key mechanisms include:

  • Competitive Substrate Binding: Derivatives like compound 22 (cyclopropyl-quinazolinamine) bind BCRP’s substrate pocket, inhibiting efflux of anticancer drugs. ATP hydrolysis assays confirm stimulation of BCRP-ATPase activity (≥80% at 10μM), indicating direct competition [3].
  • Localization Disruption: Select analogs alter cellular distribution of BCRP/P-gp, reducing their membrane density and impairing efflux capacity in gastric (AGS) and breast cancer (MCF-7) cell lines [3] [9].
  • Transcriptional Modulation: In BRCA1/2 wild-type cancers, 8-methoxy-4-quinazolinamines downregulate STAT3 and EMT-related genes (e.g., SNAIL1, TWIST1), suppressing metastasis pathways [9].

Table 2: MDR-Reversal Profiles of 8-Methoxy-4-Quinazolinamine Derivatives

CompoundBCRP Inhibition (%)P-gp Inhibition (%)Key Structural FeatureCancer Model (Cell Line)
2292.1 ± 3.288.7 ± 2.5Cyclopropyl ring at C2Leukemia (H460/MX20)
3396.5 ± 1.842.3 ± 4.1Azide group (-N₃)Gastric (AGS)
Ko143*10015.2 ± 3.7Furano-indole scaffoldReference inhibitor [3]

Data from calcein-AM efflux assays (5μM compound concentration; mean ± SD)

Recent studies highlight synergy with PARP/BRD4 inhibitors (e.g., compound 19d), where 8-methoxy-4-quinazolinamines induce "synthetic lethality" in BRCA-proficient tumors by simultaneously disrupting DNA repair (TOPBP1, WEE1 downregulation) and epigenetic regulation [2] [9]. This dual-action profile expands utility beyond transporter inhibition to target resistance at transcriptional levels.

Table 3: Gene Expression Changes Induced by 8-Methoxy-4-Quinazolinamine (5µM) in AGS Gastric Cancer Cells

Gene SymbolFunctionFold Change vs. ControlBiological Impact
STAT3Oncogenic transcription factor↓2.8Suppresses invasion/metastasis
SNAIL1EMT master regulator↓3.5Blocks mesenchymal transition
CTNNB1 (β-catenin)Wnt signaling↓2.1Inhibits cell motility
VIM (Vimentin)EMT marker↓4.2Reduces metastatic potential
CDH1 (E-cadherin)Epithelial cohesion↑3.0Restores cell adhesion [9]

Properties

CAS Number

857202-89-2

Product Name

4-Quinazolinamine, 8-methoxy-

IUPAC Name

8-methoxyquinazolin-4-amine

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

InChI

InChI=1S/C9H9N3O/c1-13-7-4-2-3-6-8(7)11-5-12-9(6)10/h2-5H,1H3,(H2,10,11,12)

InChI Key

WOQXDDJOFYCATF-UHFFFAOYSA-N

SMILES

COC1=CC=CC2=C1N=CN=C2N

Canonical SMILES

COC1=CC=CC2=C1N=CN=C2N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.